molecular formula C11H20ClN3O3 B2987994 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1170830-06-4

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2987994
CAS No.: 1170830-06-4
M. Wt: 277.75
InChI Key: RHRGGZXYVXTFFP-UHFFFAOYSA-N
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Description

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable and soluble form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperazine with appropriate carboxylic acid derivatives under controlled conditions. One common method is the reaction of piperazine with piperidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Amines or alcohols, depending on the reducing agent used.

  • Substitution Products: New compounds with different substituents at the nitrogen or carboxylic acid positions.

Scientific Research Applications

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents or functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring and may have similar or different functional groups compared to the target compound.

  • Carboxylic acid derivatives: These compounds have carboxylic acid groups and may be structurally similar to the target compound.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperazine and piperidine rings, along with the carboxylic acid group. This unique structure may confer specific properties and reactivity that are not found in other compounds.

Properties

IUPAC Name

1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRGGZXYVXTFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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